2,6-Dimethyl-nicotinic acid methyl ester
CAS No.: 127067-18-9
Cat. No.: VC20841236
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127067-18-9 |
---|---|
Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | methyl 2,6-dimethylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3 |
Standard InChI Key | CCMDYJLHJDTZOK-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1)C(=O)OC)C |
Canonical SMILES | CC1=NC(=C(C=C1)C(=O)OC)C |
Introduction
Chemical Identity and Structural Properties
Fundamental Chemical Information
2,6-Dimethyl-nicotinic acid methyl ester is characterized by its molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . The structure consists of a pyridine ring with methyl groups at positions 2 and 6, and a methyl ester group at position 3. This structural arrangement contributes to its chemical behavior and potential applications in organic synthesis and other fields.
The compound's structural arrangement gives it distinct chemical properties that differ from unsubstituted nicotinic acid methyl ester. The methyl groups at positions 2 and 6 create steric effects that influence the reactivity of the pyridine nitrogen and the adjacent carbon atoms. Additionally, these methyl groups affect the electronic distribution within the molecule, potentially altering its reactivity and binding properties compared to other nicotinic acid derivatives.
Chemical Identifiers and Classification
For systematic identification and database referencing, 2,6-Dimethyl-nicotinic acid methyl ester has been assigned various chemical identifiers that are crucial for regulatory compliance, literature searches, and scientific communication.
Table 1: Chemical Identifiers of 2,6-Dimethyl-nicotinic acid methyl ester
Identifier Type | Value |
---|---|
CAS Number | 127067-18-9 |
IUPAC Name | methyl 2,6-dimethylpyridine-3-carboxylate |
InChI | InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3 |
InChIKey | CCMDYJLHJDTZOK-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1)C(=O)OC)C |
European Community (EC) Number | 116-226-9 |
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts, which are important for comprehensive literature searches and cross-referencing.
Table 2: Recognized Synonyms of 2,6-Dimethyl-nicotinic acid methyl ester
Synonym |
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2,6-DIMETHYL-NICOTINIC ACID METHYL ESTER |
Methyl 2,6-dimethylnicotinate |
Methyl 2,6-dimethylpyridine-3-carboxylate |
2,6-Dimethyl-3-pyridinecarboxylic Acid Methyl Ester |
Synthesis Methodologies
Esterification Approach
Though the search results don't provide specific synthesis protocols for 2,6-Dimethyl-nicotinic acid methyl ester, synthetic routes can be inferred from related compounds such as methyl nicotinate. The primary approach would likely involve esterification of 2,6-dimethyl-nicotinic acid with methanol.
Based on the established synthesis of methyl nicotinate, the reaction would proceed as follows:
2,6-dimethyl-nicotinic acid + methanol → 2,6-Dimethyl-nicotinic acid methyl ester + water
This esterification typically requires:
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Acid catalysts such as sulfuric acid or p-toluene sulfonic acid
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Elevated temperatures (reflux conditions)
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Reaction times of several hours (comparable to the 13-hour protocol described for methyl nicotinate)
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Potential use of vacuum conditions to shift equilibrium toward product formation
Purification Protocols
Post-synthesis purification would likely involve several critical steps:
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Column chromatography using optimized solvent systems (potentially petroleum ether/ethyl acetate mixtures as utilized for similar compounds)
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Purity verification through thin-layer chromatography (TLC)
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Characterization through spectroscopic techniques including NMR spectroscopy and mass spectrometry
The purification process must be carefully controlled to ensure high product purity, which is essential for both research applications and potential commercial use.
Chemical Reactivity Profile
Reactive Functional Groups
The molecule contains several reactive functional groups that determine its chemical behavior:
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Pyridine ring: The heterocyclic nitrogen-containing aromatic system
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Methyl ester group: The carboxylic acid derivative at position 3
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Methyl substituents: Alkyl groups at positions 2 and 6
Predicted Reaction Pathways
Based on its structure, 2,6-Dimethyl-nicotinic acid methyl ester can participate in several reaction types:
Table 3: Predicted Reaction Pathways for 2,6-Dimethyl-nicotinic acid methyl ester
Reaction Type | Description | Potential Conditions |
---|---|---|
Ester Hydrolysis | Conversion to the corresponding carboxylic acid | Acidic or basic aqueous conditions |
Transesterification | Exchange of the methyl group with other alcohols | Catalytic conditions with different alcohols |
Reduction | Conversion of the ester to primary alcohol | NaBH4, LiAlH4, or similar reducing agents |
Nucleophilic Substitution | Reactions at the pyridine nitrogen | Various electrophiles |
Electrophilic Aromatic Substitution | Limited due to pyridine deactivation | Harsh conditions may be required |
These reactions provide pathways for derivatization and functional group transformation, expanding the compound's utility in synthetic chemistry.
Analytical Characterization
Chromatographic Analysis
For separation and purity assessment, the following chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns with appropriate mobile phases
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Gas Chromatography (GC): For volatile derivatives or silylated forms
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Thin-Layer Chromatography (TLC): For rapid analysis and reaction monitoring
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Source: Vulcanchem product information
Precautionary Statement | Description |
---|---|
P264 | Wash hands thoroughly after handling |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of water |
Source: Vulcanchem product information
Additional standard laboratory safety practices should be observed when working with this compound, including use of fume hoods, proper disposal procedures, and storage in tightly sealed containers away from incompatible materials.
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